molecular formula C9H8BrN3 B580473 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole CAS No. 1227465-57-7

3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B580473
CAS No.: 1227465-57-7
M. Wt: 238.088
InChI Key: JSJNGBMYTOUBGI-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a bromine atom at position 3 and a 3-methylphenyl group at position 5. Its molecular formula is C₉H₈BrN₃, with a molecular weight of 238.09 g/mol.

Properties

IUPAC Name

5-bromo-3-(3-methylphenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJNGBMYTOUBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzyl bromide with sodium azide to form 3-methylphenyl azide, which is then subjected to cyclization with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in solvents like DMF or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted triazoles with various functional groups.

    Oxidation Reactions: Formation of oxidized triazole derivatives.

    Coupling Reactions: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole exhibits significant antimicrobial properties. It has been investigated for its potential to inhibit various microbial pathogens. Studies have shown that derivatives of triazoles can interact with specific enzymes or receptors in microbial cells, leading to altered biological responses. For instance, triazole compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, with some derivatives exhibiting antibacterial activity superior to traditional antibiotics like vancomycin .

Anticancer Properties

The compound has also been explored for its anticancer potential. Interaction studies suggest that it can bind to specific targets within cancerous tissues, influencing cellular processes that lead to apoptosis or cell cycle arrest. The unique structural features of triazoles allow for modifications that enhance their bioactivity against various cancer cell lines .

Material Science Applications

In addition to medicinal uses, this compound has applications in material science. Its ability to form coordination complexes with metals makes it valuable in the development of new materials with specific electronic or optical properties. Research into the synthesis of metal-organic frameworks incorporating triazole derivatives has shown promise for applications in catalysis and gas storage.

Case Study 1: Antibacterial Activity Against MRSA

A study focused on evaluating the antibacterial efficacy of various triazole derivatives against MRSA revealed that certain compounds exhibited significantly higher activity than standard treatments. For example, compounds derived from this compound showed MIC values that indicate potent antibacterial action .

Case Study 2: Anticancer Mechanisms

Another research effort investigated the mechanism of action of triazole derivatives in cancer therapy. The study highlighted how these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The results suggest that further development of these compounds could yield effective anticancer agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that may be optimized for industrial production to maximize yield and purity. Various synthetic routes have been explored to create derivatives with enhanced biological activity or novel properties .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the electronic and steric properties of triazole derivatives:

5-(3-Bromophenyl)-1H-1,2,4-triazole (CAS 342617-08-7)
  • Substituents : Bromophenyl at position 5.
  • Molecular Formula : C₈H₆BrN₃.
  • Key Differences: Unlike the target compound, the bromine is part of the phenyl ring rather than directly attached to the triazole core.
3-Bromo-5-methyl-1H-1,2,4-triazole (CAS 26557-90-4)
  • Substituents : Bromine at position 3, methyl at position 5.
  • Molecular Formula : C₃H₄BrN₃.
  • Key Differences : The smaller methyl group (vs. 3-methylphenyl in the target compound) reduces steric hindrance and lipophilicity, which may affect membrane permeability in biological systems .

Functional Group Variations

3-Bromo-5-(ethylthio)-1H-1,2,4-triazole
  • Substituents : Ethylthio (-S-C₂H₅) at position 5.
  • Molecular Formula : C₅H₇BrN₃S.
  • This contrasts with the hydrophobic 3-methylphenyl group in the target compound .
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Substituents : Benzoxazole and 3-methylphenyl groups.
  • Molecular Formula : C₂₂H₁₅BrN₄OS.
  • Key Differences : The thione (-C=S) group and benzoxazole ring introduce additional sites for π-π stacking and hydrogen bonding, which could enhance binding affinity in enzyme inhibition compared to the target compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility Lipophilicity (LogP)*
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole Not reported Likely low water solubility High (~3.5)
3-Bromo-5-(ethylthio)-1H-1,2,4-triazole 98–100 Soluble in CHCl₃, ether, ethanol Moderate (~2.8)
5-(3-Bromophenyl)-1H-1,2,4-triazole Not reported Soluble in DMSO, acetone Moderate (~2.7)

*Estimated using fragment-based methods.

Biological Activity

3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole is a member of the triazole family, which has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and material science. This compound features a unique molecular structure characterized by a bromine atom at the 3rd position, a methyl group at the 5th position, and a 3-methylphenyl group at the 1st position of the triazole ring. These substituents contribute to its distinct chemical reactivity and biological properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

C10H9BrN3\text{C}_10\text{H}_9\text{BrN}_3

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics. The compound's mechanism of action may involve interaction with specific enzymes or receptors within microbial cells, leading to altered biological responses.

Table 1: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans0.0156 µg/mL

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells. The cytotoxicity profile indicates that while it is effective against cancer cells, it exhibits low toxicity towards normal cell lines.

Table 2: Cytotoxicity Evaluation

Cell LineIC50 (µM)Reference
MDA-MB-231>100
PC3>100
Normal Human Cells>100

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Interaction studies suggest that the compound binds to specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. This binding can lead to significant alterations in cellular processes, providing therapeutic effects.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in treating infections and cancers. For instance:

  • Case Study 1 : A study on antifungal activity demonstrated that triazole derivatives exhibited higher potency than traditional antifungals against resistant strains of Candida species. The compound showed an MIC significantly lower than that of fluconazole .
  • Case Study 2 : In vitro studies on breast cancer cell lines revealed that compounds similar to this compound could reduce cell viability significantly compared to untreated controls .

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